molecular formula C7H10N2 B578091 1-(Cyclopropylmethyl)-1H-pyrazole CAS No. 1344382-51-9

1-(Cyclopropylmethyl)-1H-pyrazole

Cat. No.: B578091
CAS No.: 1344382-51-9
M. Wt: 122.171
InChI Key: IWZYEIKJKNCJNW-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-pyrazole is an organic compound featuring a cyclopropylmethyl group attached to a pyrazole ring Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using reagents such as diazomethane or Simmons-Smith reagents. The cyclopropylmethyl group can then be introduced via a Grignard reaction or other alkylation methods .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by purification processes such as distillation or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into reduced pyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or halides.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring .

Scientific Research Applications

1-(Cyclopropylmethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

    Cyclopropylmethyl derivatives: Compounds with similar cyclopropylmethyl groups but different heterocyclic rings.

    Pyrazole derivatives: Compounds with different substituents on the pyrazole ring.

Uniqueness: 1-(Cyclopropylmethyl)-1H-pyrazole is unique due to the presence of both the cyclopropylmethyl group and the pyrazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(cyclopropylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-4-8-9(5-1)6-7-2-3-7/h1,4-5,7H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZYEIKJKNCJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718442
Record name 1-(Cyclopropylmethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344382-51-9
Record name 1-(Cyclopropylmethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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